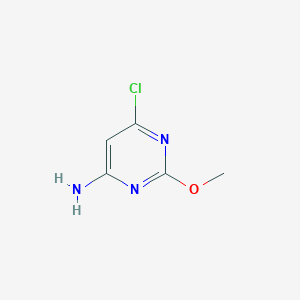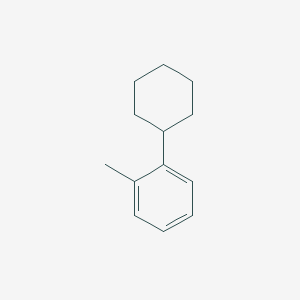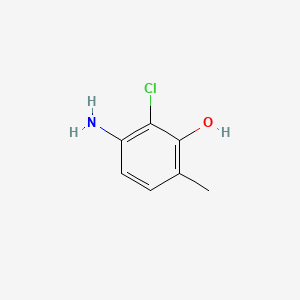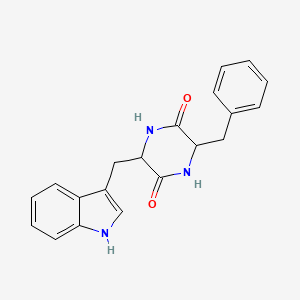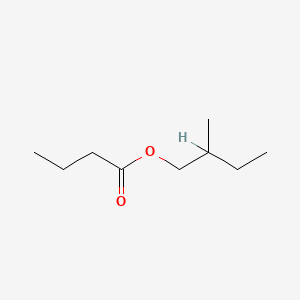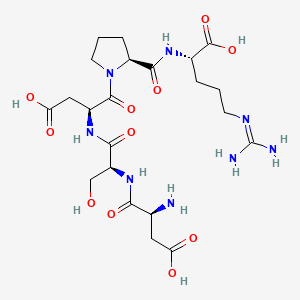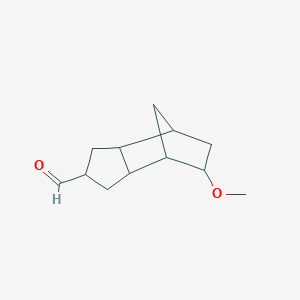
2,5-Furandiona, polímero con etilbenceno, sulfonado, sal sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt is a complex organic polymer that has garnered significant attention in scientific research due to its unique properties and versatile applications. This compound is a sulfonated derivative of a copolymer formed from 2,5-furandione and ethenylbenzene, and it is commonly used in various fields such as chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: : It is used as a catalyst or reagent in organic synthesis and polymer chemistry.
Biology: : The compound is employed in the study of cell membranes and protein interactions.
Industry: : It is used in the production of ion exchange resins, water treatment chemicals, and as a component in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt typically involves the polymerization of ethenylbenzene (styrene) with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include high temperatures and the presence of a catalyst to facilitate the polymerization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethenylbenzene and maleic anhydride are polymerized under controlled conditions. The resulting polymer is then sulfonated using concentrated sulfuric acid and subsequently neutralized with sodium hydroxide to form the sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfonated polymer can be oxidized to form sulfonic acids or their derivatives.
Reduction: : Reduction reactions can be used to convert sulfonic acid groups to sulfides.
Substitution: : Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid. The reactions are typically carried out under acidic or neutral conditions.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are often performed under inert atmospheres.
Substitution: : Electrophilic aromatic substitution reactions are common, using reagents like nitric acid, halogens, and alkyl halides.
Major Products Formed
Oxidation: : Sulfonic acids, sulfonyl chlorides, and sulfates.
Reduction: : Sulfides and thioethers.
Substitution: : Nitro derivatives, halogenated compounds, and alkylated products.
Mecanismo De Acción
The mechanism by which 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonate groups in the polymer can bind to metal ions, facilitating ion exchange processes. Additionally, the polymer can interact with biological molecules, affecting cellular functions and pathways.
Comparación Con Compuestos Similares
This compound is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Styrene-maleic anhydride copolymer: : This compound lacks the sulfonation and sodium salt components.
Polystyrene sulfonate: : This compound is similar but does not contain the furan ring structure.
Polyethylene glycol: : This compound is used in drug delivery but lacks the sulfonate groups.
Propiedades
Número CAS |
68037-40-1 |
|---|---|
Fórmula molecular |
C12H10NaO3+ |
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
Clave InChI |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
SMILES canónico |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
| 68037-40-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



